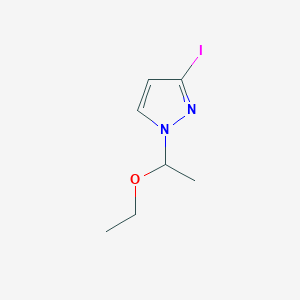

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole, also known as 1-EtO-3-I-Py, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects that have made it attractive for use in laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Modification

- A study by Mažeikaitė et al. (2014) demonstrates the synthesis of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives, offering a synthetic route for valuable intermediates. This work includes the protection reaction of N-H bond in substituted 3-iodo-1H-pyrazole derivatives and the investigation of ethoxyethyl protecting group migration. They also explored the synthetic possibilities of Sonogashira cross-coupling reactions with these derivatives (Mažeikaitė, Sūdžius, Urbelis, & Labanauskas, 2014).

Cross-Coupling Reactions

- Coutant and Janin (2014) conducted extensive studies on the Negishi palladium-catalyzed cross-coupling reactions involving 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides. This led to the synthesis of original 4-benzyl-3-ethoxy-1H-pyrazoles derivatives, which are crucial building blocks for new chemical entities (Coutant & Janin, 2014).

Structural Analysis and Tautomerism

- The study of NH-pyrazoles, including those with ethoxyethyl groups, was performed by Cornago et al. (2009). They determined the structures of NH-pyrazoles using X-ray crystallography and explored the tautomerism in these compounds through NMR spectroscopy. This research is significant for understanding the structural properties of such compounds (Cornago et al., 2009).

Dehydration and Iodination Studies

- Waldo, Mehta, and Larock (2008) explored the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, providing insights into the synthesis of 1-acyl-4-iodo-1H-pyrazoles. This is relevant for the synthesis of functionally substituted pyrazoles (Waldo, Mehta, & Larock, 2008).

Building Block Preparation

- Guillou and Janin (2010) reported the preparation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate and its transformation into iodinated isomers, crucial for accessing various pyrazole series. This work illustrates the versatility of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives in synthesizing new chemical entities (Guillou & Janin, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

1-(1-ethoxyethyl)-3-iodopyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2O/c1-3-11-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGLUHWXWYETOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=CC(=N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2849154.png)

![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2849158.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(4-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2849164.png)

![2,4-dichloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2849173.png)

![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-propenamide](/img/structure/B2849174.png)